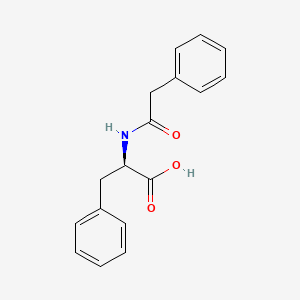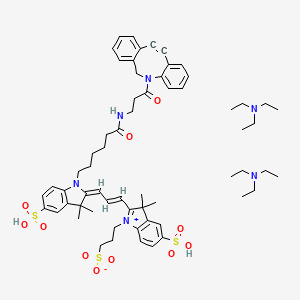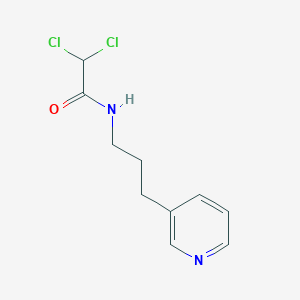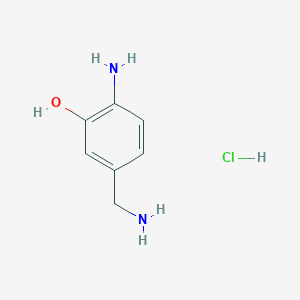
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate): is an organic compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is a derivative of naphthalene, where two trifluoromethanesulfonate groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) typically involves the reaction of naphthalene-1,3-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for naphthalene-1,3-diyl bis(trifluoromethanesulfonate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a naphthalene derivative with an amine group at the 1 and 3 positions .
Scientific Research Applications
Chemistry: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, naphthalene derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Biphenyl-4,4’-diyl bis(trifluoromethanesulfonate)
Uniqueness: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its 2,7- and 1,5-substituted counterparts . Additionally, the presence of two trifluoromethanesulfonate groups enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H6F6O6S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-8-5-7-3-1-2-4-9(7)10(6-8)24-26(21,22)12(16,17)18/h1-6H |
InChI Key |
IMMFYKQYBJZDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)

